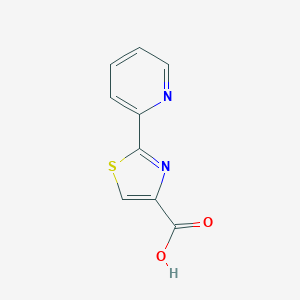

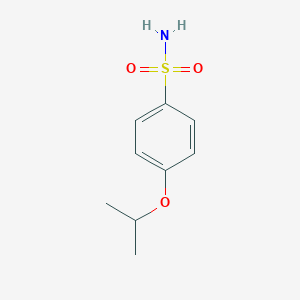

4-Isopropoxybenzenesulfonamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimycobacterial Agents : Sulfonamides, such as N-Benzyl-2,4-dinitrobenzenesulfonamide, have demonstrated potent antimycobacterial properties. For instance, this compound shows higher potency in inhibiting Mycobacterium tuberculosis than the clinical agent isoniazid (Malwal et al., 2012).

Preparation of Secondary Amines : Nitrobenzenesulfonamides are versatile in the synthesis of secondary amines, showing efficient yields and smooth alkylations. This makes them useful in chemical transformations (Fukuyama et al., 1995).

Anticancer Applications : Dibenzenesulfonamides have shown potential in developing anticancer drug candidates. These compounds can induce apoptosis and autophagy pathways in cancer cells and have inhibitory effects on certain carbonic anhydrase isoenzymes, which are important in cancer research (Gul et al., 2018).

Oxidation Catalysis : Sulfonamide-substituted compounds like 4-tert-Butylbenzenesulfonamide have been explored for their role in oxidation catalysis. They show remarkable stability under oxidative conditions and can effectively oxidize organic compounds (Işci et al., 2014).

Solid-Phase Synthesis Applications : Benzenesulfonamides have been utilized in solid-phase synthesis, proving to be key intermediates in creating diverse chemical structures. This application is crucial in drug discovery and material science (Fülöpová & Soural, 2015).

Pain Model Studies : Certain benzenesulfonamide derivatives have been studied for their effects on pathological pain models in mice, showing potential as pain management agents (Lobo et al., 2015).

Carbonic Anhydrase Inhibitors : Many benzenesulfonamide derivatives are effective inhibitors of carbonic anhydrase isozymes, which is significant in treating conditions like glaucoma, epilepsy, and even cancer (Wilkinson et al., 2007).

Anticonvulsant Properties : 4-Aminobenzenesulfonamide derivatives with specific moieties have shown anticonvulsant activities and inhibition of various carbonic anhydrase isoforms, indicating their potential in treating epilepsy (Hen et al., 2011).

Synthetic Flexibility : The versatility of 4-Cyanobenzenesulfonamides in amine synthesis and as protecting groups highlights their importance in organic chemistry and drug synthesis (Schmidt et al., 2017).

Propiedades

IUPAC Name |

4-propan-2-yloxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCVEVBSFYRSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxybenzenesulfonamide | |

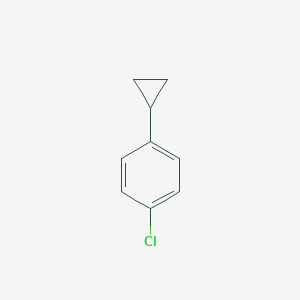

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

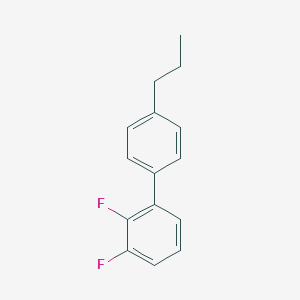

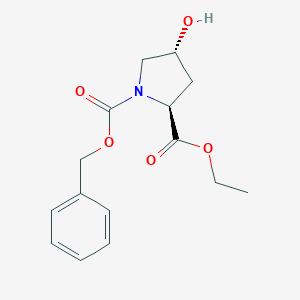

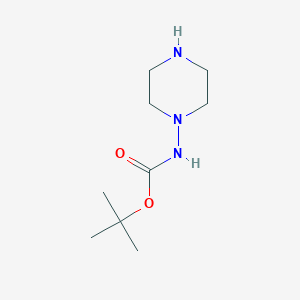

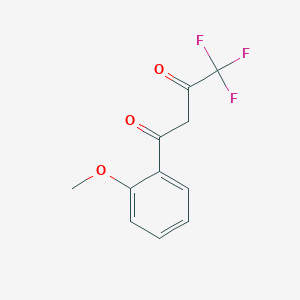

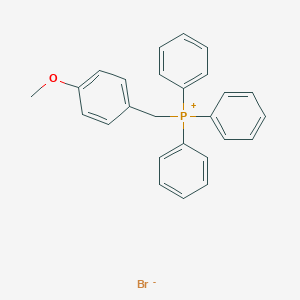

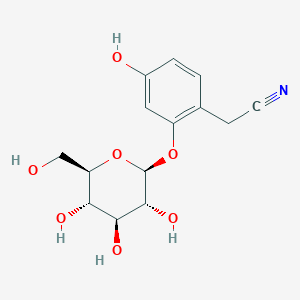

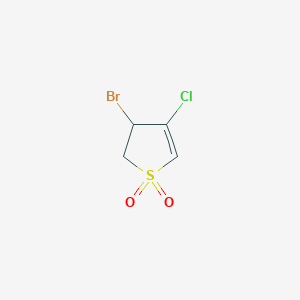

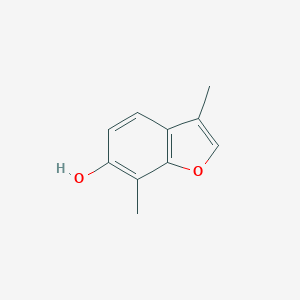

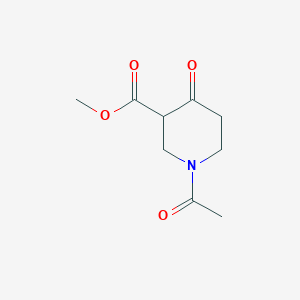

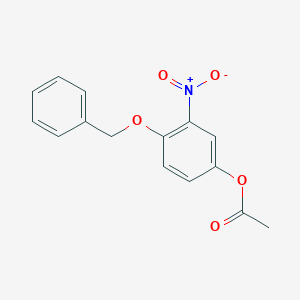

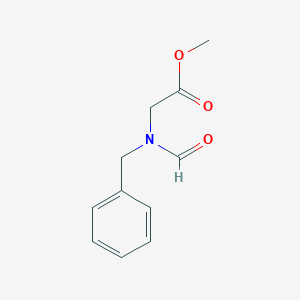

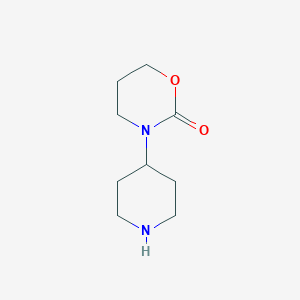

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.